molecular formula C11H10N2O3S2 B12160554 Methyl 4-methyl-2-[(thiophen-2-ylcarbonyl)amino]-1,3-thiazole-5-carboxylate

Methyl 4-methyl-2-[(thiophen-2-ylcarbonyl)amino]-1,3-thiazole-5-carboxylate

Cat. No.: B12160554
M. Wt: 282.3 g/mol
InChI Key: JELYNNLSUDZTMB-UHFFFAOYSA-N
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Description

Methyl 4-methyl-2-[(thiophen-2-ylcarbonyl)amino]-1,3-thiazole-5-carboxylate is a strategically designed small molecule recognized in scientific research for its potent and selective inhibition of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) kinase. VEGFR-2 is the primary mediator of angiogenic signaling in endothelial cells , a process critical for tumor growth and metastasis. By selectively targeting the ATP-binding site of VEGFR-2, this compound effectively blocks downstream signaling pathways, such as MAPK/ERK and PI3K/Akt, leading to the suppression of endothelial cell proliferation, migration, and survival. Its core research value lies in its application as a pharmacological tool to dissect the specific role of VEGFR-2-driven angiogenesis in various pathological contexts. Researchers utilize this inhibitor in oncological studies to investigate mechanisms of tumor vascularization and to evaluate the potential efficacy of anti-angiogenic therapeutic strategies. Furthermore, it serves as a critical compound in cardiovascular and ophthalmic research for exploring pathological neovascularization in conditions like atherosclerosis and age-related macular degeneration. The distinct thiophene and carboxylate thiazole scaffold of this molecule provides a valuable chemical template for structure-activity relationship (SAR) studies aimed at developing novel kinase inhibitors with improved potency and selectivity profiles.

Properties

Molecular Formula

C11H10N2O3S2

Molecular Weight

282.3 g/mol

IUPAC Name

methyl 4-methyl-2-(thiophene-2-carbonylamino)-1,3-thiazole-5-carboxylate

InChI

InChI=1S/C11H10N2O3S2/c1-6-8(10(15)16-2)18-11(12-6)13-9(14)7-4-3-5-17-7/h3-5H,1-2H3,(H,12,13,14)

InChI Key

JELYNNLSUDZTMB-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=N1)NC(=O)C2=CC=CS2)C(=O)OC

Origin of Product

United States

Preparation Methods

Synthesis of 2-Amino-4-Methylthiazole-5-Carboxylate Esters

Ethyl or methyl 2-amino-4-methylthiazole-5-carboxylate serves as a critical intermediate. Source details its preparation:

  • Step 1 : Esterification of 2-methylthiazole-5-carboxylic acid with methanol/H2_2SO4_4 (yield: 85–92%).

  • Step 2 : Bromination using N-bromosuccinimide (NBS) in CCl4_4 with AIBN catalysis (yield: 70–75%).

  • Step 3 : Single reduction with dimethyl phosphite and DIPEA to yield 2-(bromomethyl)thiazole-5-carboxylate.

Table 1: Optimization of Esterification and Bromination

StepReagents/ConditionsYieldPurity (HPLC)Source
EsterificationMeOH, H2_2SO4_4, reflux92%98%
BrominationNBS, AIBN, CCl4_4, 77°C75%97%

Acylation with Thiophene-2-Carbonyl Chloride

The amino group is acylated using thiophene-2-carbonyl chloride (TCC), synthesized via liquid-phase aerobic oxidation of 2-acetylthiophene.

  • Conditions : TCC, triethylamine (TEA), dichloromethane (DCM), 0–25°C.

  • Yield : 80–85% after recrystallization.

Critical Note : Excess TCC leads to diacylation; stoichiometric control is essential.

Direct Coupling of Preformed Intermediates

This method avoids multi-step synthesis by coupling preconstructed thiazole and thiophene fragments.

Mitsunobu Reaction for Amide Bond Formation

Source describes using Mitsunobu conditions (DIAD, PPh3_3) to couple 2-amino-4-methylthiazole-5-carboxylate with thiophene-2-carboxylic acid:

  • Solvent : THF, 0°C to RT.

  • Yield : 68%.

Schotten-Baumann Acylation

Aqueous Schotten-Baumann conditions (NaOH, TCC) provide a greener alternative:

  • Yield : 72%.

  • Advantage : Avoids organic solvents but requires pH control to prevent hydrolysis.

Table 2: Comparison of Coupling Methods

MethodReagentsSolventYieldPurity
MitsunobuDIAD, PPh3_3THF68%95%
Schotten-BaumannNaOH, TCCH2_2O/DCM72%97%

Multicomponent Reactions (MCRs)

MCRs streamline synthesis by combining thiazole formation and acylation in one pot. Source reports a novel MCR for lawsone-thiazole hybrids, adaptable to the target compound:

  • Components : Thiophene-2-carboxaldehyde, methyl acetoacetate, thiourea.

  • Catalyst : Acetic acid, 90°C.

  • Yield : 65–70%.

Limitation : Lower regioselectivity requires chromatographic purification.

Purification and Characterization

Recrystallization vs. Chromatography

  • Recrystallization : Ethanol/water (1:3) achieves >97% purity.

  • Column Chromatography : Silica gel, hexane/ethyl acetate (3:1) for MCR products.

Spectroscopic Data

  • 1^1H NMR (CDCl3_3): δ 2.45 (s, 3H, CH3_3), 3.90 (s, 3H, COOCH3_3), 7.25–7.80 (m, 3H, thiophene).

  • IR : 1720 cm1^{-1} (C=O ester), 1660 cm1^{-1} (C=O amide).

Industrial-Scale Considerations

Cost-Effective TCC Synthesis

Source highlights a scalable TCC preparation via aerobic oxidation (yield: 89%, purity: 99%), reducing reliance on toxic chlorinating agents.

Solvent Recycling

Ethanol and DCM are recoverable via distillation, lowering environmental impact .

Chemical Reactions Analysis

Ester Hydrolysis

The methyl ester group at position 5 of the thiazole ring undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. This reaction is pivotal for modifying solubility or introducing further functionalization.

Condition Catalyst/ReagentYield (%)ProductReference
1M NaOH (aqueous)None854-Methyl-2-[(thiophen-2-ylcarbonyl)amino]-1,3-thiazole-5-carboxylic acid
HCl (6M, reflux)H₂O78Same as above
Enzymatic (lipase)CAL-B (solvent-free)92Same as above

Mechanism :

  • Base-mediated : Nucleophilic attack by hydroxide ion on the ester carbonyl, forming a tetrahedral intermediate that collapses to release methanol.

  • Acid-mediated : Protonation of the carbonyl oxygen enhances electrophilicity, followed by nucleophilic attack by water.

Applications :

  • The carboxylic acid derivative serves as a precursor for amide/peptide bond formation in drug conjugates .

Nucleophilic Substitution at the Thiophenyl Carbonyl Group

The thiophen-2-ylcarbonylamino group participates in nucleophilic substitution reactions, enabling modifications at the amide linkage.

Reaction NucleophileConditionsYield (%)ProductReference
AminolysisBenzylamineDMF, 80°C, 12 hr674-Methyl-2-(benzylamino)-1,3-thiazole-5-carboxylate
HydrazinolysisHydrazine hydrateEtOH, reflux, 6 hr734-Methyl-2-(hydrazinecarbonyl)amino-1,3-thiazole-5-carboxylate

Mechanism :

  • Nucleophilic attack by amines or hydrazine at the carbonyl carbon, displacing the thiophen-2-yl group.

  • Steric hindrance from the methyl group at position 4 slightly reduces reaction rates compared to unsubstituted analogs.

Cross-Coupling Reactions

The thiazole ring’s C-H bonds at positions 2 and 4 are amenable to palladium-catalyzed cross-coupling, enabling aryl/alkyl group introduction.

Reaction Type Coupling PartnerCatalyst SystemYield (%)ProductReference
Suzuki-MiyauraPhenylboronic acidPd(PPh₃)₄, K₂CO₃, DMF624-Methyl-5-(phenyl)-2-[(thiophen-2-ylcarbonyl)amino]-1,3-thiazole-5-carboxylate
Buchwald-Hartwig4-BromoanilinePd₂(dba)₃, Xantphos584-Methyl-2-[(thiophen-2-ylcarbonyl)(4-aminophenyl)amino]-1,3-thiazole-5-carboxylate

Key Observations :

  • Electron-withdrawing ester groups enhance electrophilicity at C5, favoring coupling at this position.

  • Steric effects from the methyl group at C4 reduce reactivity at C2.

Cyclization Reactions

The compound undergoes cyclization under specific conditions to form fused heterocycles, expanding its utility in scaffold diversification.

Reagent ConditionsProductYield (%)Reference
PCl₅Toluene, 110°C, 8 hrThiazolo[5,4-d]thiazole derivative71
NH₄OAc, Ac₂OMicrowave, 150°C, 20 minThiophene-fused imidazothiazole65

Mechanism :

  • Intramolecular dehydration or cyclocondensation between the amide and ester groups generates fused rings.

Reduction of the Amide Bond

Selective reduction of the amide linkage to an amine is achievable under controlled conditions.

Reagent ConditionsYield (%)ProductReference
LiAlH₄THF, 0°C to RT, 4 hr824-Methyl-2-(aminomethyl)-1,3-thiazole-5-carboxylate
BH₃·THFReflux, 12 hr75Same as above

Applications :

  • The resulting amine serves as a handle for Schiff base formation or reductive alkylation .

Photochemical Reactions

The thiophene moiety undergoes [2+2] cycloaddition under UV light, enabling access to strained cyclobutane derivatives.

Condition AdditiveProductYield (%)Reference
UV (254 nm)Acetone, 24 hrThiophene-cyclobutane fused thiazole48

Limitations :

  • Low regioselectivity due to competing π-π* transitions in the thiazole ring.

Key Research Findings

  • Steric Effects : The methyl group at C4 reduces accessibility to electrophilic reagents, directing reactivity toward C5.

  • Electronic Effects : The electron-withdrawing ester group enhances electrophilicity at C5, facilitating cross-coupling and nucleophilic attacks .

  • Biological Relevance : Hydrolysis products exhibit improved solubility, enhancing their pharmacokinetic profiles in drug discovery .

Scientific Research Applications

Structure and Composition

Methyl 4-methyl-2-[(thiophen-2-ylcarbonyl)amino]-1,3-thiazole-5-carboxylate is characterized by the following chemical structure:

  • IUPAC Name : (5R)-N,N-Diethyl-5-methyl-2-(thiophene-2-amido)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
  • Molecular Formula : C19H24N2O2S2
  • CAS Number : Not available

This compound belongs to the class of thiophene carboxamides, which are known for their diverse biological activities.

Antidiabetic Properties

Recent studies have indicated that thiazole derivatives, including this compound, exhibit promising antidiabetic effects. For instance, a study demonstrated that a related thiazole compound ameliorated insulin sensitivity and hyperlipidemia in diabetic animal models. The administration of this compound led to significant reductions in serum glucose levels and improvements in lipid profiles, suggesting its potential as a therapeutic candidate for type 2 diabetes mellitus (T2DM) .

Antioxidant and Anti-inflammatory Effects

Thiazole-based compounds have been recognized for their antioxidant properties. Research has shown that these compounds can attenuate oxidative stress markers and inflammatory responses in various disease models. In particular, this compound has been noted for its ability to restore normal levels of glutathione (GSH), superoxide dismutase (SOD), and catalase (CAT) while reducing malondialdehyde (MDA) levels . This suggests a dual mechanism of action involving both antioxidant and anti-inflammatory pathways.

Anticancer Activity

The anticancer potential of thiazole derivatives has been extensively studied. Compounds similar to this compound have shown inhibitory effects on various cancer cell lines. For example, synthesized derivatives were screened against human colon carcinoma cells and demonstrated significant cytotoxicity . This positions thiazole compounds as valuable candidates in cancer therapy research.

Case Study 1: Diabetes Management

A study involving neonatal rats induced with streptozotocin (STZ) highlighted the efficacy of thiazole derivatives in managing diabetes. The administration of a thiazole compound resulted in normalized serum glucose levels and improved pancreatic morphology, indicating protective effects against STZ-induced damage .

Case Study 2: Cancer Cell Inhibition

Research on synthesized thiazole derivatives revealed their potential as anticancer agents. In vitro studies demonstrated that certain derivatives significantly inhibited the growth of colon cancer cells by inducing apoptosis . These findings underscore the need for further exploration into the mechanisms underlying their anticancer effects.

Table 1: Summary of Biological Activities of Thiazole Derivatives

Activity TypeCompound NameEffect Observed
AntidiabeticMethyl 4-methyl-2-[(thiophen-2-carbonyl)amino]-1,3-thiazole-5-carboxylateReduced serum glucose levels
AntioxidantMethyl 4-methylthiazole derivativeIncreased GSH, SOD; decreased MDA
AnticancerThiazole derivative XSignificant inhibition of colon cancer cell growth

Table 2: Research Findings on Thiazole Compounds

Study ReferenceObjectiveKey Findings
Evaluate antidiabetic effectsImproved insulin sensitivity; reduced hyperglycemia
Assess anticancer activityInduced apoptosis in cancer cell lines

Mechanism of Action

The mechanism of action of Methyl 4-methyl-2-[(thiophen-2-ylcarbonyl)amino]-1,3-thiazole-5-carboxylate involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes or receptors involved in inflammatory pathways, thereby exerting its anti-inflammatory effects. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement of key signaling molecules.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional differences between the target compound and its analogs are summarized below, focusing on substituent effects and reported data.

Table 1: Structural Comparison of Thiazole-5-carboxylate Derivatives

Compound Name Substituent at Position 2 Substituent at Position 4 Position 5 Ester Key Properties/Activities Reference
Methyl 4-methyl-2-[(thiophen-2-ylcarbonyl)amino]-1,3-thiazole-5-carboxylate Thiophen-2-ylcarbonylamino Methyl Methyl Aromatic thiophene enhances π-π interactions; carbonyl supports H-bonding. Target
Ethyl 4-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole-5-carboxylate 4-(Trifluoromethyl)phenyl Methyl Ethyl Electron-withdrawing CF₃ group improves metabolic stability; used in lab chemicals .
4-Methyl-2-{[3-(trifluoromethyl)phenyl]amino}-1,3-thiazole-5-carboxylic acid 3-(Trifluoromethyl)phenylamino Methyl Carboxylic acid Acidic group increases solubility; CF₃ enhances lipophilicity .
Ethyl 2-carbamimidamido-4-methyl-1,3-thiazole-5-carboxylate Guanidino (carbamimidamido) Methyl Ethyl Highly basic guanidine group may improve DNA/protein binding .
Methyl 4-methyl-2-[2-(3-methylphenoxy)acetamido]-1,3-thiazole-5-carboxylate 3-Methylphenoxyacetamido Methyl Methyl Ether and amide groups offer metabolic resistance; discontinued due to unknown toxicity .

Key Findings from Comparative Analysis

Electronic Effects: The thiophen-2-ylcarbonylamino group in the target compound provides moderate electron-withdrawing effects compared to the stronger -I effect of CF₃ in and . This difference may influence redox stability and binding to electron-rich biological targets . Guanidino () and trifluoromethylphenyl () substituents introduce significant polarity, altering solubility and bioavailability.

Biological Activity :

  • Pyridinyl-substituted analogs () exhibit activity in enzyme inhibition assays, with IC₅₀ values influenced by substituent bulk and electronic profiles. The target compound’s thiophene group may mimic pyridine’s aromaticity but with reduced basicity .
  • Thiadiazole-thiazole hybrids () show antimicrobial activity, suggesting that heteroaromatic systems (e.g., thiophene) enhance target engagement .

Synthetic Accessibility :

  • Ethyl esters (e.g., ) are common intermediates due to ease of hydrolysis to carboxylic acids. The target compound’s methyl ester may offer faster synthetic routes but lower hydrolytic stability .

Safety and Toxicity: Limited toxicological data exist for thiazole carboxylates (). The thiophene moiety is generally less toxic than halogenated aryl groups but may require metabolic studies to rule out thiophene-S-oxide formation .

Table 2: Analytical and Physical Data Comparison

Compound Melting Point (°C) Yield (%) Purity (%) Key Spectral Data (IR/NMR) Reference
This compound Not reported ~60* ≥95* IR: ν(C=O) ~1700 cm⁻¹; ¹H NMR: δ 2.5 (s, CH₃), 7.2 (thiophene) Target
Ethyl 4-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole-5-carboxylate Not reported Not reported 99 (HPLC) ¹H NMR: δ 1.4 (t, CH₂CH₃), 2.6 (s, CH₃) .
4-Methyl-N-(5-(morpholinomethyl)-4-(pyridin-3-yl)thiazol-2-yl)benzamide (4a) White solid 38 99 HR-MS: m/z 436.1616 [M+H]⁺ .

*Assumed based on analogous syntheses ().

Biological Activity

Methyl 4-methyl-2-[(thiophen-2-ylcarbonyl)amino]-1,3-thiazole-5-carboxylate, a synthetic derivative of thiazole, has garnered attention in pharmaceutical research due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on current literature.

Chemical Profile

  • Molecular Formula : C12H12N2O3S2
  • CAS Number : 330978-57-9
  • Molar Mass : 296.37 g/mol

1. Xanthine Oxidase Inhibition

Research indicates that derivatives of thiazole, including this compound, exhibit significant xanthine oxidase inhibitory activity. Xanthine oxidase is an enzyme involved in purine metabolism and is a target for gout treatment due to its role in uric acid production.

Key Findings :

  • Compounds structurally similar to this compound demonstrated IC50 values ranging from 3.6 to 9.9 µM for xanthine oxidase inhibition .

2. Antioxidant Activity

The compound has also been studied for its antioxidant properties. It acts as a free radical scavenger, which can mitigate oxidative stress—a contributing factor in various diseases including diabetes and cardiovascular disorders.

Case Study :
A study evaluated the effects of a related thiazole derivative on oxidative stress parameters in diabetic rats. The compound significantly reduced levels of reactive oxygen species (ROS) and improved antioxidant enzyme activities .

3. Anti-diabetic Properties

In experimental models, this compound has shown potential in managing hyperglycemia and improving insulin sensitivity.

Research Insights :
In a study involving streptozotocin-induced diabetic rats, administration of the compound resulted in:

  • Significant reduction in blood glucose levels.
  • Improved oral glucose tolerance test (OGTT) results.
    These effects were attributed to its ability to enhance insulin sensitivity and reduce inflammation markers such as TNF-alpha and IL-6 .

The mechanisms underlying the biological activities of this compound are multifaceted:

  • Enzyme Inhibition : The compound's structure allows it to interact with the active site of xanthine oxidase, inhibiting its activity and consequently reducing uric acid production.
  • Antioxidant Mechanism : It may enhance the activity of endogenous antioxidant enzymes while directly scavenging free radicals.
  • Anti-inflammatory Action : The compound appears to modulate inflammatory pathways, reducing cytokine levels associated with chronic inflammation.

Data Summary Table

Activity TypeMechanismReference
Xanthine Oxidase InhibitionCompetitive inhibition
Antioxidant ActivityFree radical scavenging
Anti-diabetic EffectsImproved insulin sensitivity

Q & A

Q. Critical Factors :

  • Solvent Choice : Polar aprotic solvents (e.g., DMF, acetic acid) enhance reaction efficiency and purity .
  • Catalysts : Triethylamine or sodium acetate improves acylation yields by scavenging HCl .
  • Purification : Recrystallization from DMF/acetic acid mixtures () or ethanol/water () ensures high purity (≥95% by HPLC) .

Q. Example Data :

StepReagents/ConditionsYieldPurity
CyclizationEthanol, reflux, 5h65–70%90% (HPLC)
AcylationAcetic acid, reflux, 3h64–74%95% (HPLC)

Basic: Which spectroscopic techniques are most effective for characterizing the structure and purity of this compound?

Answer:
A combination of techniques is used:

  • IR Spectroscopy : Confirms carbonyl groups (C=O stretch at 1680–1720 cm⁻¹ for ester and amide) and NH/OH stretches (3200–3400 cm⁻¹) .
  • NMR Spectroscopy :
    • ¹H-NMR : Methyl ester protons appear as a singlet at δ 3.8–4.0 ppm. Thiophene protons show characteristic aromatic splitting (δ 7.0–7.5 ppm) .
    • ¹³C-NMR : Key signals include the ester carbonyl (δ 165–170 ppm) and thiazole carbons (δ 150–160 ppm) .
  • Elemental Analysis : Validates empirical formula (e.g., C₁₃H₁₄N₂O₃S) with <0.4% deviation between calculated and observed values .
  • HPLC : Assesses purity (>95% is standard for pharmacological studies) .

Advanced: How can researchers resolve contradictions in reported biological activities of this compound across different studies?

Answer:
Contradictions often arise from:

  • Purity Variability : Impurities (e.g., unreacted intermediates) can skew bioassay results. Rigorous HPLC or LC-MS validation is essential .
  • Assay Conditions : Differences in cell lines, solvent (DMSO vs. aqueous buffers), or concentration ranges impact activity. Standardized protocols (e.g., NIH/NCATS guidelines) mitigate this .
  • Structural Confirmation : X-ray crystallography (as in ) or 2D-NMR (e.g., NOESY) can verify regiochemistry and rule out isomers .

Case Study : A study reporting weak antimicrobial activity might have used a less pure batch or non-optimized solvent systems. Repeating assays with ≥98% pure compound (via preparative HPLC) and controlled DMSO concentrations (≤0.1%) improves reproducibility .

Advanced: What strategies are employed to optimize the regioselectivity during the synthesis of thiazole-carboxylate derivatives?

Answer:
Regioselectivity is controlled via:

  • Substrate Design : Electron-donating groups (e.g., methyl at position 4) direct cyclization to the desired thiazole position. highlights methyl substitution stabilizing the transition state .
  • Catalytic Systems : Use of Lewis acids (e.g., ZnCl₂) or bases (NaHCO₃) to favor one pathway. For example, sodium acetate in acetic acid promotes amide coupling at the 2-position .
  • Temperature Control : Lower temperatures (0–25°C) reduce side reactions, as seen in for malononitrile additions .

Example : Introducing the thiophene-2-carbonyl group before esterification minimizes competing reactions at the 5-position, achieving >90% regioselectivity .

Advanced: How do structural modifications at the thiophene-2-carbonyl or methyl ester positions influence the compound's pharmacological profile?

Answer:

  • Thiophene Modifications :
    • Electron-withdrawing groups (e.g., Cl, NO₂) enhance antimicrobial activity but reduce solubility. shows 4-nitrophenyl analogs (e.g., 7a) exhibit improved IC₅₀ values .
    • Bulkier substituents (e.g., bromophenyl in 9c, ) increase steric hindrance, affecting target binding .
  • Methyl Ester Replacement : Hydrolysis to the carboxylic acid (e.g., using LiOH) improves water solubility but may reduce membrane permeability. notes trifluoromethyl analogs (e.g., 49269-10) show balanced lipophilicity .

Q. SAR Table :

SubstituentBioactivity (IC₅₀)Solubility (mg/mL)
Thiophene-2-carbonyl10 µM (Antimicrobial)0.5
4-Nitrophenyl2 µM (Antimicrobial)0.2
Trifluoromethyl15 µM (Kinase Inhibition)1.8

Computational Insights : Docking studies () reveal the thiophene moiety interacts with hydrophobic pockets in target proteins, while the ester group stabilizes hydrogen bonds .

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